1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a compound of notable interest in chemical and pharmaceutical research. Structurally, it contains a piperazine ring linked to a tetrazole moiety, with a chlorophenyl group and a dimethylpropanone group adding to its complexity. This compound's unique architecture makes it a significant candidate for various scientific investigations.
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms of allergies .
Mode of Action
The compound interacts with its target, the histamine H1 receptor, by exhibiting a higher affinity for the receptor than histamine itself . This means that the compound can effectively compete with histamine for binding to the H1 receptor, thereby inhibiting the action of histamine and reducing allergic reactions .
Biochemical Pathways
It is known that the antagonism of histamine h1 receptors can inhibit the release of pro-inflammatory mediators, thereby reducing inflammation and other symptoms associated with allergies .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of allergic reactions. By antagonizing the histamine H1 receptor, the compound can inhibit the release of pro-inflammatory mediators, thereby reducing inflammation and other symptoms associated with allergies .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
The initial step includes the formation of the tetrazole ring. This can be achieved through the reaction of an azide compound with a nitrile group under acidic conditions.
The tetrazole then undergoes a coupling reaction with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Heck reaction.
The resulting intermediate is further reacted with piperazine, introducing the piperazine moiety into the structure.
Finally, the compound is subjected to alkylation with 2,2-dimethylpropan-1-one under basic conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the compound can be synthesized in a similar multi-step process but optimized for large-scale reactions. Using continuous flow reactors can enhance reaction efficiency and yield, ensuring consistency and scalability. Key considerations in industrial production include reaction optimization for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one can undergo several chemical reactions, including:
Oxidation: : The chlorophenyl group can be subject to oxidation to form hydroxylated derivatives.
Reduction: : The carbonyl group of the 2,2-dimethylpropan-1-one can be reduced to form corresponding alcohols.
Substitution: : The piperazine ring allows for nucleophilic substitutions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides, under basic conditions, for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives from oxidation reactions.
Alcohols from reduction reactions.
Substituted piperazine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is utilized in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules for organic and medicinal chemistry.
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated as a potential therapeutic agent for various diseases, leveraging its unique structural features.
Industry: : Used in the development of advanced materials and chemical intermediates for industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-chlorophenyl)-1H-tetrazol-5-yl)piperazine
1-(4-(1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
Compared to similar compounds, 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique combination of the chlorophenyl group, tetrazole ring, and dimethylpropanone group. This unique structure confers distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
That covers the detailed analysis and potential of this compound! Fascinating stuff, right?
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O/c1-17(2,3)16(25)23-10-8-22(9-11-23)12-15-19-20-21-24(15)14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJOQSWWUGUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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